molecular formula C22H33N3O3 B2375715 1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea CAS No. 1396848-08-0

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

Cat. No. B2375715
CAS RN: 1396848-08-0
M. Wt: 387.524
InChI Key: HLNXWTLCRLJBJS-UHFFFAOYSA-N
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Description

“1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea” is C22H33N3O3. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The molecular weight of “1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea” is 387.524. More specific physical and chemical properties would require further experimental analysis.

Scientific Research Applications

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse and depends on their specific structure and the biological system they interact with . For instance, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods, exploration of new biological activities, and the design of new drugs based on piperidine derivatives .

properties

IUPAC Name

1-cycloheptyl-3-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c26-21(17-28-20-10-6-3-7-11-20)25-14-12-18(13-15-25)16-23-22(27)24-19-8-4-1-2-5-9-19/h3,6-7,10-11,18-19H,1-2,4-5,8-9,12-17H2,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNXWTLCRLJBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea

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